

chemical properties and stability of tranylcypromine HCl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phenylcyclopropanamine hydrochloride

Cat. No.: B1365256

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Stability of Tranylcypromine HCl

Abstract

Tranylcypromine Hydrochloride (HCl), a potent, irreversible monoamine oxidase inhibitor (MAOI), remains a critical therapeutic agent for major depressive disorder, particularly in treatment-resistant cases.^[1] Its unique cyclopropylamine structure, while central to its pharmacological activity, also dictates its chemical behavior and stability profile.^[2] This guide provides a comprehensive technical analysis of the physicochemical properties and stability of tranylcypromine HCl. We delve into its structural attributes, solubility, and spectroscopic characteristics, followed by a rigorous examination of its degradation under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal challenges. This document synthesizes data from peer-reviewed literature and regulatory guidelines to offer field-proven insights, self-validating experimental protocols, and a robust framework for researchers engaged in the formulation, development, and quality control of tranylcypromine-containing products.

Core Physicochemical Properties of Tranylcypromine HCl

A foundational understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount, as these characteristics govern its behavior from formulation to

biopharmaceutical performance.

Chemical Structure and Stereochemistry

Tranylcypromine, chemically named (\pm)-trans-2-phenylcyclopropan-1-amine, is a synthetic analogue of amphetamine.^[2] The hydrochloride salt is the common pharmaceutical form. It exists as a racemic mixture of two enantiomers: (1R,2S)-tranylcypromine and (1S,2R)-tranylcypromine.^{[2][3]} The "trans" configuration, where the phenyl and amino groups are on opposite sides of the cyclopropane ring, is crucial for its biological activity.

- IUPAC Name: (1R,2S)-rel-2-phenyl-cyclopropanamine, monohydrochloride^[4]
- CAS Number: 1986-47-6^{[4][5]}
- Chemical Structure:
 - SMILES: C1C(C1N)C2=CC=CC=C2.Cl^[2]
 - InChI Key: ZPEFMSTTZJOTM-OULXEKPRSA-N^{[3][4]}

Molecular and Physical Characteristics

The key physical and chemical data for tranylcypromine HCl are summarized in the table below. This information is fundamental for analytical method development, dosage form design, and regulatory submissions.

Property	Value	Source(s)
Molecular Formula	$C_9H_{11}N \cdot HCl$	[4]
Molecular Weight	169.65 g/mol	[3] [6]
Appearance	White to yellow solid/crystalline powder	[2] [5]
Melting Point	164-166 °C (Hydrochloride)	[2]
Solubility	<ul style="list-style-type: none">• Water: Soluble to 100 mM• DMSO: Soluble to 100 mM (or 2.5-50 mg/mL)• Ethanol: 5 mg/mL• PBS (pH 7.2): 2 mg/mL	[4] [5]

Spectroscopic Profile

Spectroscopic analysis is indispensable for the identification, quantification, and structural elucidation of tranylcypromine HCl and its potential degradation products.

- UV Spectroscopy: The presence of the phenyl ring results in characteristic ultraviolet absorption. The detection wavelength of 220 nm has been effectively used in HPLC analysis for quantification and stability studies.[\[7\]](#)[\[8\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the phenyl ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR are crucial for confirming the molecular structure. The complex splitting patterns of the cyclopropyl protons are a signature feature of the molecule.[\[9\]](#)[\[10\]](#)[\[11\]](#) Lanthanide shift reagents can be employed to simplify the spectra and study the enantiomers.[\[11\]](#)
- Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is vital for identifying unknown impurities and degradation products by providing precise mass-to-charge ratio information.[\[12\]](#)

Stability Profile and Degradation Pathway Analysis

The intrinsic stability of tranylcypromine HCl dictates its shelf-life, storage conditions, and the potential for formation of harmful degradants. Forced degradation (stress testing) is a systematic approach mandated by regulatory bodies like the ICH to explore these vulnerabilities.^{[13][14]} The objective is to induce degradation, typically in the range of 5-20%, to identify degradation products and establish stability-indicating analytical methods.^[15]

Hydrolytic Stability (Acidic and Basic Conditions)

Hydrolysis is a primary pathway for drug degradation. Tranylcypromine has been subjected to hydrolytic stress using strong acids (e.g., 1N HCl) and bases (e.g., 1N NaOH) under elevated temperatures (reflux).^[7]

- **Causality:** The cyclopropyl ring, while integral to the molecule's structure, is strained. Under harsh acidic or basic conditions, this ring is susceptible to cleavage.
- **Observed Degradation:** Studies on the closely related tranylcypromine sulphate confirm that the molecule degrades under both acidic and basic reflux conditions.^{[7][8]} The primary degradation pathway involves the opening of the cyclopropyl ring.^[8] The degradation pattern in acidic conditions is reported to be similar to that in alkaline conditions, though potentially less extensive.^[7]

Oxidative Stability

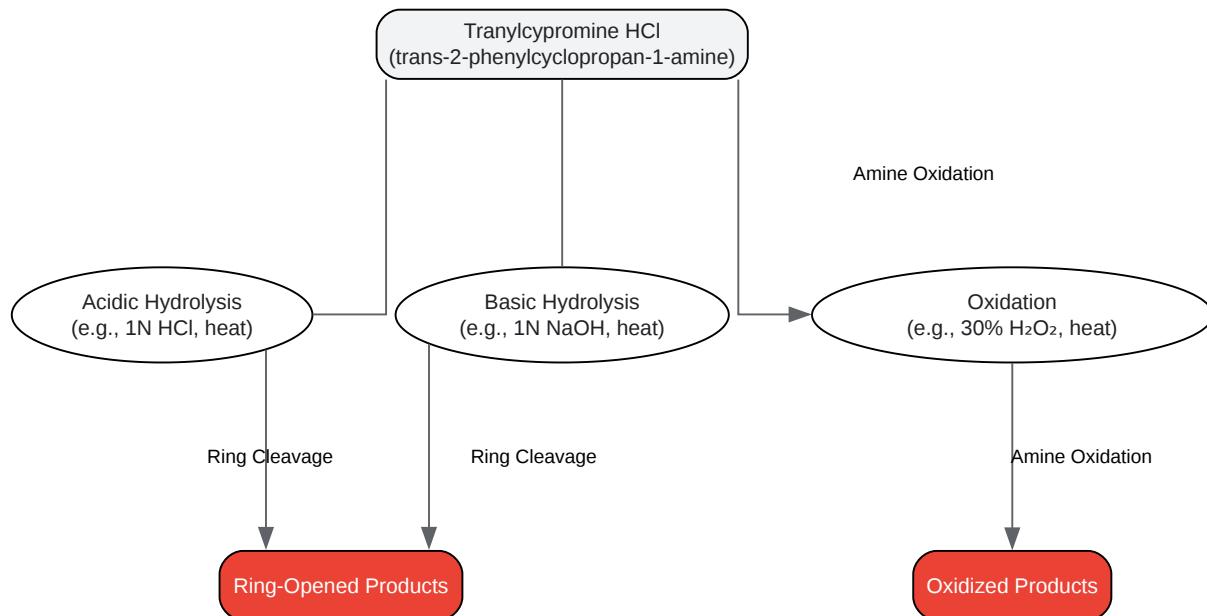
Oxidation is a common degradation mechanism, particularly for molecules with electron-rich moieties like primary amines.

- **Causality:** The primary amino group in tranylcypromine is a potential site for oxidation. Strong oxidizing agents, such as hydrogen peroxide (H_2O_2), are used in forced degradation studies to simulate oxidative stress.^[7]
- **Observed Degradation:** Tranylcypromine demonstrates susceptibility to oxidative degradation when refluxed with 30% H_2O_2 .^[7] This highlights the need to protect the API and its formulations from oxidizing agents and to consider the use of antioxidants where appropriate.

Photostability

Exposure to light, particularly UV radiation, can provide the energy needed to trigger photochemical reactions. According to ICH Q1B guidelines, photostability testing is a critical component of stability evaluation.[\[16\]](#)

- Causality: The phenyl ring is a chromophore that absorbs UV light, which could potentially initiate degradation.
- Observed Degradation: Despite the presence of the chromophore, studies indicate that tranylcypromine is relatively stable upon exposure to UV light. Only minor amounts of degradation products were detected using HPLC after photolytic stress.[\[8\]](#) This suggests a lower risk of photodegradation compared to hydrolytic or oxidative pathways, though protective packaging is still a prudent measure.


Thermal Stability

Elevated temperatures accelerate chemical reactions and can reveal the inherent thermal stability of a compound.[\[17\]](#)

- Causality: High temperatures can provide the activation energy for various degradation reactions, including those that may not readily occur at ambient temperatures.
- Observed Degradation: While specific thermal degradation pathway data is limited in the provided search results, forced degradation studies typically involve heating under acidic, basic, and oxidative conditions, indicating temperature is a critical factor in accelerating these reactions.[\[7\]](#)

Proposed Degradation Pathways

Based on the available literature, a primary degradation pathway for tranylcypromine under hydrolytic stress can be proposed. The diagram below illustrates the susceptibility of the cyclopropyl ring to cleavage.

[Click to download full resolution via product page](#)

Caption: Proposed degradation pathways for tranylcypromine HCl under stress conditions.

Methodologies for Stability Assessment

The development of a robust, validated, stability-indicating analytical method (SIAM) is the cornerstone of any stability program.[14] Such a method must be able to accurately quantify the decrease in the active drug content while simultaneously separating and detecting all significant degradation products.[18]

Protocol: Forced Degradation Study Workflow

The following protocol outlines a systematic approach to conducting forced degradation studies, designed to be a self-validating system by including controls and ensuring mass balance.

Workflow Rationale: This workflow is designed based on ICH guidelines to systematically evaluate the intrinsic stability of the drug substance.[13][14] By stressing the API under various

conditions, we can generate potential degradants, which is the first and most critical step in developing a stability-indicating method.

Caption: Experimental workflow for a forced degradation study of Tranylcypromine HCl.

Step-by-Step Methodology:

- Preparation of Stock Solution: Accurately weigh and dissolve tranylcypromine HCl in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis:
 - To an aliquot of the stock solution, add an equal volume of 1N HCl.
 - Reflux the solution for a specified time (e.g., 1 hour).[\[7\]](#)
 - Cool the sample to room temperature and neutralize with an appropriate volume of 1N NaOH.
 - Dilute to a final target concentration with the mobile phase.
- Base Hydrolysis:
 - To an aliquot of the stock solution, add an equal volume of 1N NaOH.
 - Reflux the solution for a specified time (e.g., 1 hour).[\[7\]](#)
 - Cool the sample to room temperature and neutralize with an appropriate volume of 1N HCl.
 - Dilute to a final target concentration with the mobile phase.
- Oxidative Degradation:
 - To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.[\[7\]](#)
 - Reflux the solution for a specified time (e.g., 1 hour).

- Cool and dilute to a final target concentration with the mobile phase.
- Photolytic Degradation:
 - Expose the stock solution (in a chemically inert, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[\[16\]](#)
 - A parallel sample should be wrapped in aluminum foil to serve as a dark control.
- Analysis:
 - Analyze all stressed samples, an unstressed control, and a blank by a suitable analytical method (see Protocol 3.2).
 - Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal detection wavelength.
 - Couple with a mass spectrometer (MS) to obtain mass information on any new peaks formed.

Protocol: Development of a Stability-Indicating HPLC Method

The following protocol is based on a validated method for tranylcypromine analysis, demonstrating high efficiency and resolution.[\[7\]](#)

Method Rationale: The choice of a reversed-phase C18 column is standard for moderately polar compounds like tranylcypromine. The acidic mobile phase (orthophosphoric acid) ensures that the primary amine is protonated, leading to good peak shape. Acetonitrile is a common organic modifier. This combination provides excellent resolving power for the parent drug and its more polar degradation products.[\[18\]](#)

Chromatographic Conditions:

Parameter	Condition	Rationale / Source
Column	Kinetex® C18 (or equivalent core-shell column), 75 mm x 4.6 mm, 2.6 μ m	Provides high efficiency and resolution, separating the drug from degradants.[7]
Mobile Phase	Acetonitrile : 0.1% Orthophosphoric Acid (10:90, v/v)	Isocratic elution is simple and robust. Acidic pH ensures good peak shape for the amine.[7]
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.[7]
Column Temperature	30 °C	Controlled temperature ensures reproducible retention times.[7]
Detection	UV at 220 nm	Provides good sensitivity for the phenyl chromophore.[7]
Injection Volume	10-20 μ L	Standard volume for analytical HPLC.

Validation Parameters (as per ICH guidelines):

- Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is confirmed by analyzing the forced degradation samples.[7]
- Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 3-150 μ g/mL).[7]
- Accuracy & Precision: Determine the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision). RSD% should typically be less than 2%. [7]
- Robustness: Deliberately vary method parameters (e.g., pH of mobile phase, column temperature) to assess the method's reliability during normal use.

Storage and Handling Recommendations

Based on the known stability profile, specific storage and handling procedures are essential to maintain the integrity of tranylcypromine HCl.

Form	Recommended Storage Condition	Rationale	Source(s)
Solid API (Powder)	2-8°C or -20°C in a well-sealed container, protected from light.	The solid form is generally stable, but cool, dry, and dark conditions prevent potential slow degradation from heat, moisture, and light.	[5][6][19]
Stock Solutions (e.g., in DMSO or water)	Aliquot and freeze at -20°C or -80°C.	Frozen solutions are stable for extended periods. Avoid repeated freeze-thaw cycles.	[6][20]
Working Solutions	Prepare fresh daily. If stored, keep refrigerated (2-8°C) and protected from light.	Susceptible to degradation in solution, especially if not pH-controlled or exposed to contaminants.	General laboratory best practice.

Handling Precautions:

- Use chemically inert containers (e.g., glass or polypropylene).
- Avoid exposure to strong oxidizing agents, strong acids, and bases outside of controlled experimental conditions.

- For reconstituted solutions, storage at -20°C can provide stability for up to 3 months, while storage at -80°C may extend stability to one year.[6][20]

Conclusion

Tranylcypromine HCl is a chemically stable molecule in its solid form when stored appropriately. However, it exhibits clear degradation pathways in solution under stress conditions, particularly hydrolytic (acidic and basic) and oxidative stress, which primarily involve the cleavage of the cyclopropyl ring. It is comparatively robust against photolytic and thermal degradation. A well-developed and validated stability-indicating HPLC method is crucial for the accurate quantification of the API and its degradation products. The information and protocols provided in this guide serve as a comprehensive resource for scientists and developers to ensure the quality, safety, and efficacy of tranylcypromine HCl products through a deep understanding of its chemical properties and stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
2. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. Tranylcypromine hydrochloride | C9H12ClN | CID 2723716 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. caymanchem.com [caymanchem.com]
5. ≥97% (HPLC), monoamine oxidase and histone demethylase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
6. selleckchem.com [selleckchem.com]
7. japsonline.com [japsonline.com]
8. researchgate.net [researchgate.net]
9. tranylcypromine (155-09-9) 1H NMR spectrum [chemicalbook.com]

- 10. Tranylcypromine(1986-47-6) 1H NMR [m.chemicalbook.com]
- 11. (1)H NMR spectral simplification with achiral and chiral lanthanide shift reagents. Tranylcypromine, trans-2-phenylcyclopropanamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biotech-asia.org [biotech-asia.org]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. prezi.com [prezi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Tranylcypromine hydrochloride [bio-gems.com]
- 20. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [chemical properties and stability of tranylcypromine HCl]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365256#chemical-properties-and-stability-of-tranylcypromine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com